molecular formula C12H18N4 B15068008 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B15068008
M. Wt: 218.30 g/mol
InChI Key: NGWGCAAUZTVXOA-UHFFFAOYSA-N
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Description

1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with an isobutyl group at the 1-position and an ethanamine moiety at the 2-position. Imidazo[4,5-c]pyridines are known for their versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The ethanamine side chain may enhance binding interactions with biological targets, while the isobutyl group could influence lipophilicity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-[1-(2-methylpropyl)imidazo[4,5-c]pyridin-2-yl]ethanamine

InChI

InChI=1S/C12H18N4/c1-8(2)7-16-11-4-5-14-6-10(11)15-12(16)9(3)13/h4-6,8-9H,7,13H2,1-3H3

InChI Key

NGWGCAAUZTVXOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=NC=C2)N=C1C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with isobutyl bromide in the presence of a base can lead to the formation of the desired imidazo[4,5-c]pyridine core . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . This approach is advantageous due to its efficiency and scalability.

Mechanism of Action

The mechanism of action of 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine and related analogs:

Compound Name Substituents/Modifications Molecular Weight Reported Activities/Applications Key References
This compound Isobutyl (1-position), ethanamine (2-position) 246.33 (calc.) Not explicitly stated; inferred kinase/anticancer potential
Ipivivint (1-(5-{3-[7-(3-fluorophenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridin-3-yl)-N,N-dimethylmethanamine) Fluorophenyl, pyrazolopyridine, dimethylmethanamine 442.50 Anticancer (kinase inhibition)
4-[1-(4-Aminomethyl-phenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-furazan-3-ylamine Furazan ring, aminomethyl-phenyl 336.35 (calc.) Antiviral, kinase modulation
2-(3,5,6,7-tetrahydro-1′H-spiro[imidazo[4,5-c]pyridine-4,4′-piperidin]-1′-yl)ethanamine Spiro-piperidine, ethanamine 276.38 (calc.) Central nervous system (CNS) modulation
4-amino-2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]thio]-N-(2,2-dimethylpropyl)-1H-imidazo[4,5-c]pyridine-1-ethanamine Benzodioxol-thioether, dimethylpropyl 442.58 Kinase inhibition, antitumor activity

Key Structural and Functional Insights:

Core Modifications :

  • The target compound’s imidazo[4,5-c]pyridine core is shared across analogs, but substituents dictate specificity. For example:

  • Ipivivint integrates a pyrazolopyridine extension, enhancing π-π stacking in kinase binding pockets .

Side Chain Variations :

  • The ethanamine group in the target compound contrasts with dimethylmethanamine in Ipivivint, altering basicity and hydrogen-bonding capacity.
  • The furazan-3-ylamine group () introduces a planar heterocycle, possibly improving DNA intercalation or enzyme inhibition .

Pharmacological Implications :

  • Lipophilicity : The isobutyl group in the target compound increases logP compared to polar analogs like the furazan derivative, influencing membrane permeability.
  • Metabolic Stability : Bulkier substituents (e.g., spiro-piperidine in ) may reduce cytochrome P450-mediated oxidation .

Biological Activity

1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H16N4
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Research indicates that compounds in the imidazo[4,5-c]pyridine class exhibit various biological activities, including:

  • Kinase Inhibition : Many derivatives have shown potential as inhibitors of Src family kinases (SFKs), which are implicated in cancer progression. For instance, compounds similar to this compound have demonstrated submicromolar inhibition against these kinases in glioblastoma models .
  • Antiproliferative Effects : Studies have shown that certain derivatives can significantly inhibit cell proliferation in various cancer cell lines, including U87 and T98G glioblastoma cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Cell Line/Model IC50 (µM) Reference
Src Kinase InhibitionU87 (glioblastoma)< 1
AntiproliferativeHeLa (cervical cancer)38.44
Anticancer ActivityHepG2 (liver cancer)54.25
Anti-inflammatoryTHP1 (monocytic cell line)0.283

Case Study 1: Anticancer Potential

In a study evaluating the anticancer potential of imidazo[4,5-c]pyridine derivatives, it was found that a closely related compound exhibited significant cytotoxicity against multiple cancer cell lines while sparing normal fibroblasts, indicating a selective action against malignant cells .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of SFKs by imidazo[4,5-c]pyridine derivatives. The study reported that several compounds demonstrated effective inhibition of kinase activity in vitro and showed promising results in reducing tumor growth in animal models .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of imidazo[4,5-c]pyridine derivatives:

  • Selective Cytotoxicity : Derivatives have shown selective cytotoxicity towards cancer cells with minimal effects on normal cells .
  • Mechanistic Insights : Molecular dynamics simulations suggest that these compounds bind effectively to the ATP-binding site of SFKs, providing insights into their mechanism of action .
  • Therapeutic Applications : The potential applications in treating glioblastoma and other cancers are being explored due to their ability to inhibit key signaling pathways involved in tumor growth and survival .

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